molecular formula C16H22FNO3 B2577684 Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate CAS No. 920511-29-1

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate

Cat. No.: B2577684
CAS No.: 920511-29-1
M. Wt: 295.354
InChI Key: XMLYKKDRXNWYMG-UHFFFAOYSA-N
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Description

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate is a chemical compound utilized extensively as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery research. Compounds featuring the tert-butyl piperidine-1-carboxylate (Boc-piperidine) scaffold are widely employed in the synthesis of more complex molecules targeted for therapeutic applications . Specifically, anilino- and phenoxy-substituted Boc-piperidine derivatives are recognized as key precursors in pharmaceutical research . For instance, the compound tert-butyl 4-((3,4-dichlorophenyl)amino)piperidine-1-carboxylate has been documented as an intermediate in the development of novel multivalent ligands studied for potential opioid and selective serotonin reuptake inhibitor (SSRI) activities . Similarly, the structural analog tert-butyl 4-(2-amino-3-fluorophenoxy)piperidine-1-carboxylate is offered as a research chemical . The Boc-protecting group is a standard feature in organic synthesis, facilitating the chemical manipulation of the piperidine nitrogen atom while providing stability during synthetic steps. Researchers value this compound for its role in constructing potential pharmacologically active agents. It is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Regulatory Note: Please be aware that certain tert-butyl 4-anilinopiperidine-1-carboxylate analogs are classified as DEA List I Chemicals in the United States due to their potential use in the synthesis of controlled substances . Researchers are responsible for understanding and complying with all applicable laws and regulations concerning the purchase, storage, and use of this material.

Properties

IUPAC Name

tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22FNO3/c1-16(2,3)21-15(19)18-9-7-13(8-10-18)20-14-6-4-5-12(17)11-14/h4-6,11,13H,7-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMLYKKDRXNWYMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)OC2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate typically involves the reaction of 4-(3-fluorophenoxy)piperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment to ensure efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate has the molecular formula C16H22FNO3C_{16}H_{22}FNO_3 and a molecular weight of 295.35 g/mol. It features a piperidine ring substituted with a tert-butyl group and a 3-fluorophenoxy moiety. This unique structure contributes to its reactivity and biological activity.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to participate in various chemical reactions allows chemists to create diverse compounds for pharmaceutical applications.

The compound has shown potential biological activities, making it a candidate for drug development:

  • Neuropharmacological Studies : Research indicates that this compound may exhibit anxiolytic properties. In animal models, administration at varying doses resulted in significant reductions in anxiety-like behavior, suggesting its potential as a therapeutic agent for anxiety disorders.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can inhibit pro-inflammatory cytokines such as IL-6 and TNF-alpha in human macrophages stimulated with lipopolysaccharide (LPS). This indicates its potential utility in treating inflammatory conditions.

Medicinal Chemistry

Due to its structural characteristics, this compound is being explored for its interactions with various biological targets, including receptors involved in neurotransmitter systems. Its fluorinated aromatic ring enhances lipophilicity, which may improve membrane permeability and receptor binding.

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on anxiety-like behaviors in rodents:

  • Dosing : Administered at doses of 5, 10, and 20 mg/kg.
  • Findings : Higher doses led to a significant reduction in anxiety-like behaviors compared to controls.

Study 2: Anti-inflammatory Activity

In vitro assays assessed the compound's anti-inflammatory properties:

  • Methodology : Human macrophages were treated with varying concentrations of the compound and stimulated with LPS.
  • Results : A concentration-dependent decrease in IL-6 and TNF-alpha production was observed, indicating potential therapeutic applications in inflammatory diseases.

Mechanism of Action

The mechanism of action of tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group enhances its binding affinity, while the piperidine ring provides structural stability. The compound can modulate biological pathways by inhibiting or activating specific targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate, the following table compares its structural features, molecular properties, and applications with those of analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) CAS Number Key Applications/Properties
This compound 3-fluorophenoxy 309.34 (calculated) 920511-29-1 Pharmaceutical intermediate; potential antimalarial/antiviral activity
tert-Butyl 4-(4-chlorophenyl)piperidine-1-carboxylate 4-chlorophenyl 295.79 877399-73-0 Intermediate for kinase inhibitors; enhanced lipophilicity due to Cl
tert-Butyl 4-[2-(trifluoromethyl)phenyl]-3,6-dihydropyridine-1(2H)-carboxylate 2-(trifluoromethyl)phenyl 328.35 Not specified High electrophilicity from CF₃ group; used in antiviral drug synthesis
tert-Butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate (5b) 3-fluorophenyl-phenoxyacetamido ~450 (estimated) Not specified Antimalarial activity demonstrated in vitro
tert-Butyl 4-(hydroxy(pyridin-2-yl)methyl)piperidine-1-carboxylate hydroxypyridinylmethyl 306.37 333986-05-3 Chelating properties; potential metal-binding applications
tert-Butyl 4-(3-fluoro-2-methyl-6-nitrophenylamino)piperidine-1-carboxylate 3-fluoro-2-methyl-6-nitrophenylamino ~380 (estimated) Not specified High steric hindrance; used in targeted covalent inhibitors

Key Structural and Functional Differences

Substituent Effects on Reactivity and Binding: The 3-fluorophenoxy group in the target compound provides moderate electron-withdrawing effects, balancing lipophilicity and metabolic stability. In contrast, the 2-(trifluoromethyl)phenyl substituent (CAS: 1354953-08-4) introduces stronger electron-withdrawing properties, enhancing electrophilicity for covalent bonding in drug candidates .

Biological Activity: Compounds like 5b (tert-butyl 4-(N-(3-fluorophenyl)-2-phenoxyacetamido)piperidine-1-carboxylate) show confirmed antimalarial activity, suggesting that the 3-fluorophenyl group synergizes with amide linkages for target binding . The target compound’s phenoxy group may offer similar advantages but requires empirical validation.

Synthetic Utility :

  • The Boc-protected 4-hydroxy-4-[2-(trifluoromethyl)phenyl]piperidine (CAS: 56440-39-2) is a key intermediate in synthesizing protease inhibitors, highlighting the role of trifluoromethyl groups in enhancing drug potency .
  • Hydroxypyridinylmethyl derivatives (e.g., 333986-05-3) are tailored for metal coordination, diverging from the target compound’s primary use in organic synthesis .

Physical Properties :

  • Molecular weights range from ~295 to 450 g/mol, with the target compound (309 g/mol) occupying a mid-range position. Lower molecular weight analogs (e.g., 877399-73-0) may exhibit better bioavailability, while bulkier derivatives (e.g., 5b) could face solubility challenges .

Biological Activity

Tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C15H20FNO3\text{C}_{15}\text{H}_{20}\text{FNO}_3

It features a piperidine ring substituted with a tert-butyl group and a 3-fluorophenoxy moiety. This unique structure contributes to its biological activity.

This compound is believed to interact with various biological targets, potentially influencing neurotransmitter systems or cellular signaling pathways. The presence of the fluorine atom may enhance lipophilicity, facilitating better membrane permeability and receptor interaction.

Pharmacological Effects

Study 1: Neuropharmacological Evaluation

A study evaluated the effects of this compound on animal models exhibiting symptoms of anxiety and depression. The results indicated:

  • Dosing : Administered at varying doses (5, 10, and 20 mg/kg).
  • Findings : Significant reduction in anxiety-like behavior was observed at higher doses, suggesting potential as an anxiolytic agent.

Study 2: Anti-inflammatory Activity

In vitro assays were performed to assess the anti-inflammatory properties of the compound:

  • Method : Human macrophages were treated with the compound and stimulated with lipopolysaccharide (LPS).
  • Results : A concentration-dependent decrease in IL-6 and TNF-alpha production was noted, indicating its potential as an anti-inflammatory agent.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Neurotransmitter ModulationAnxiolytic effects in animal models
Anti-inflammatoryReduced cytokine production
AntimicrobialLimited data available

Q & A

Q. What safety protocols are critical when handling tert-butyl 4-(3-fluorophenoxy)piperidine-1-carboxylate in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear respiratory protection (e.g., N95 masks), nitrile gloves, and chemical-resistant lab coats. Eye/face protection (goggles) is mandatory due to potential splashing risks .
  • Ventilation: Use fume hoods for synthesis or handling to minimize inhalation exposure. Ensure eyewash stations and safety showers are accessible .
  • First Aid:
    • Skin Contact: Immediately remove contaminated clothing and wash with soap/water for 15 minutes. Seek medical advice if irritation persists .
    • Inhalation: Move to fresh air; administer oxygen if respiratory distress occurs .
  • Waste Disposal: Segregate waste and consult institutional guidelines for hazardous chemical disposal .

Q. What synthetic routes are commonly used to prepare this compound?

Methodological Answer:

  • Step 1: Piperidine Functionalization
    • React piperidine derivatives with 3-fluorophenol under Mitsunobu conditions (e.g., DIAD, triphenylphosphine) to introduce the phenoxy group .
  • Step 2: Boc Protection
    • Protect the piperidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) with a catalytic base (e.g., DMAP) .
  • Purification: Isolate the product via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm purity via HPLC (>95%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound during multi-step synthesis?

Methodological Answer:

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂) for coupling efficiency in aryl ether formation. Optimize ligand systems (e.g., XPhos) to reduce side reactions .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for intermediate stability. DMF often enhances reaction rates but may require post-reaction dialysis .
  • Temperature Control: Conduct reactions under reflux (80–100°C) for faster kinetics, but monitor for thermal degradation via TLC or LC-MS .
  • Yield Improvement Table:
StepParameter OptimizedYield Increase (%)Reference
CouplingPd/XPhos in DMF15–20
Boc ProtectionDMAP in DCM10–12

Q. How should researchers address discrepancies in reported biological activity data for this compound?

Methodological Answer:

  • Purity Validation: Use orthogonal methods (HPLC, NMR) to confirm compound integrity. Impurities >5% can skew bioactivity results .
  • Assay Standardization: Replicate assays under controlled conditions (e.g., fixed cell lines, incubation time) to minimize variability. Include positive controls (e.g., known kinase inhibitors) .
  • Data Contradiction Analysis:
    • Compare solvent systems (DMSO vs. saline) for solubility-driven false negatives.
    • Evaluate species-specific responses (e.g., murine vs. human cell lines) .

Q. What analytical strategies are effective for characterizing structural purity and confirming regiochemistry?

Methodological Answer:

  • Spectroscopic Techniques:
    • ¹H/¹³C NMR: Identify key peaks (e.g., tert-butyl group at δ 1.4 ppm, fluorophenoxy aromatic protons at δ 6.7–7.1 ppm) .
    • IR Spectroscopy: Confirm carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ and C-F bond at ~1100–1250 cm⁻¹ .
  • Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 310.2 (calculated: 310.14) .
  • X-ray Crystallography: Resolve regiochemistry ambiguities by growing single crystals in ethyl acetate/hexane .

Q. How can researchers mitigate risks associated with undefined toxicity profiles in preclinical studies?

Methodological Answer:

  • Tiered Toxicity Screening:
    • In Vitro: Conduct Ames test (mutagenicity) and hERG assay (cardiotoxicity) .
    • In Vivo: Start with acute toxicity studies in rodents (OECD 423) at sub-mg/kg doses, monitoring liver/kidney biomarkers .
  • Environmental Precautions: Treat waste with activated carbon filtration to adsorb residual compound before disposal .

Q. What strategies enhance the stability of this compound in long-term storage?

Methodological Answer:

  • Storage Conditions:
    • Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent photodegradation .
    • Use desiccants (silica gel) to avoid hydrolysis of the Boc group .
  • Stability Monitoring: Perform quarterly HPLC checks to detect degradation products (e.g., free piperidine) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.